Methyl 4-(bromomethyl)-2-fluorophenylacetate
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Overview
Description
Methyl 4-(bromomethyl)-2-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound, such as Methyl 4-methyl-2-fluorophenylacetate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the benzylic position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Scientific Research Applications
Methyl 4-(bromomethyl)-2-fluorophenylacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-fluorophenylacetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
3,4-Bis(bromomethyl)furazan: Contains two bromomethyl groups and a furazan ring, leading to distinct chemical properties and applications.
Uniqueness: Methyl 4-(bromomethyl)-2-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the aromatic ring. This combination imparts specific electronic and steric effects, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[4-(bromomethyl)-2-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
XJFUNGZENHNDCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)CBr)F |
Origin of Product |
United States |
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